molecular formula C13H8N2O3S B8112601 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B8112601
M. Wt: 272.28 g/mol
InChI Key: SGSJKJPVXGKANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (CAS 123419-86-3) is a high-value heterocyclic building block primarily utilized in medicinal chemistry and drug discovery. Its distinctive thiazolo[3,2-a]pyrimidine core serves as a privileged scaffold for the design and synthesis of novel biologically active compounds. This compound is of significant research interest for developing targeted therapeutic agents. Recent studies have identified analogous thiazolo[3,2-a]pyrimidine derivatives as potent inhibitors of pharmaceutically relevant enzymes. Specifically, these scaffolds have shown promise as p38α MAPK inhibitors for antitumor applications, with demonstrated efficacy in disrupting cell proliferation and survival pathways in cancer cells . Concurrently, research highlights the potential of this chemotype in antiviral drug discovery, where it has been developed into novel allosteric inhibitors of HIV RNase H , a key target in the search for new antiretroviral therapies . The structure incorporates a carboxylic acid functional group at the 6-position, which allows for extensive further synthetic modification and is instrumental in forming key interactions with biological targets, such as coordinating with metal ions in enzyme active sites . This makes the compound an exceptionally versatile intermediate for constructing potential anti-inflammatory, antimicrobial, or anticancer agents. Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-oxo-7-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3S/c16-11-9(12(17)18)10(8-4-2-1-3-5-8)14-13-15(11)6-7-19-13/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSJKJPVXGKANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N3C=CSC3=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Key parameters include ultrasonic power and reaction duration. At 51 W for 10 minutes, the yield of 5-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives reaches 90%. The absence of solvents enhances local reactant concentration, accelerating the reaction while minimizing byproducts.

Comparative Efficiency

Traditional methods, such as refluxing in methanol for 5 hours, yield only 50%. Ultrasound bath irradiation (30 minutes) produces <10%, highlighting the superiority of probe-based systems in energy transfer and cavitation effects.

Polyphosphoric Acid (PPA)-Mediated Cyclodehydration

Cyclodehydration of 2-phenacylthio-dihydropyrimidine hydrobromides using PPA represents a classical route. The reaction proceeds via intramolecular cyclization, forming the thiazolo[3,2-a]pyrimidine core.

Synthetic Procedure

Heating dihydropyrimidine derivatives with freshly prepared PPA at 100–120°C for 2 hours induces cyclization. Subsequent neutralization with aqueous ammonia isolates the product. This method is versatile, accommodating diverse substituents on the phenyl ring.

Structural Validation

1H NMR analysis confirms the 5H-thiazolo[3,2-a]pyrimidine structure by comparing chemical shifts of precursors and cyclized products. For example, the disappearance of the -SH proton (δ 3.8–4.2 ppm) and emergence of a thiazole proton (δ 6.5–7.0 ppm) validate successful cyclization.

One-Pot Three-Component Synthesis

A one-pot strategy using p-toluenesulfonic acid (p-TSA) as a catalyst enables the synthesis of 5-(4-fluorophenyl)-3-(8-hydroxyquinolin-5-yl)-7-phenyl derivatives.

Reaction Conditions

Refluxing a mixture of 8-hydroxyquinoline-5-carbaldehyde, 4-fluoroaniline, and ethyl cyanoacetate in acetonitrile with 10 mol% p-TSA for 6 hours yields the target compound. The protocol eliminates intermediate isolation, reducing time and waste.

Derivative Diversification

This method facilitates structural diversification:

  • Schiff bases : Condensation with aromatic aldehydes introduces imine functionalities.

  • Mannich adducts : Treatment with morpholine yields N-morpholinomethyl derivatives.

Comparative Analysis of Synthetic Methods

Method Conditions Time Yield Advantages
Ultrasound-assistedSolvent-free, 51 W, 10 min10 min90%Rapid, eco-friendly, high yield
PPA cyclodehydrationPPA, 120°C, 2 h2 h70–85%Broad substrate scope
One-pot three-componentp-TSA, CH3CN reflux, 6 h6 h65–75%Structural diversity, no intermediates

Chemical Reactions Analysis

Types of Reactions

5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant antimicrobial properties. For instance, a study synthesized various derivatives of 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid and evaluated their activity against a range of bacterial strains. The results indicated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .

Anticancer Properties

Research has also indicated that thiazolo[3,2-a]pyrimidine derivatives possess anticancer properties. A specific study explored the cytotoxic effects of 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid on various cancer cell lines. The compound was found to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in the context of inhibiting certain kinases involved in cancer progression. This inhibition could lead to the development of targeted therapies for cancer treatment. Studies have highlighted the structure-activity relationship (SAR) of these compounds, demonstrating how modifications can enhance their inhibitory effects .

Synthesis of Functional Materials

5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is utilized in the synthesis of functional materials due to its unique chemical structure. It has been incorporated into polymer matrices to create materials with enhanced thermal and mechanical properties. The incorporation of such heterocycles into polymers can improve their stability and functionality .

Photonic Applications

The compound's optical properties have been investigated for potential use in photonic devices. Its ability to absorb light at specific wavelengths makes it suitable for applications in sensors and light-emitting devices. Research has focused on optimizing its photophysical properties to enhance performance in these applications .

Case Study 1: Antimicrobial Screening

A study conducted by Jotani and Baldaniya synthesized a series of thiazolo[3,2-a]pyrimidine derivatives from 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid. The synthesized compounds were screened for antimicrobial activity using standard methods against various bacterial strains. The results indicated that several derivatives exhibited significant antibacterial activity, highlighting the potential of these compounds as new antimicrobial agents .

Case Study 2: Anticancer Activity Assessment

In a study assessing anticancer activity, researchers evaluated the effects of 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid on human cancer cell lines. The compound was tested for its ability to induce apoptosis and inhibit cell proliferation. Results showed a dose-dependent response, with higher concentrations leading to increased apoptosis rates in cancer cells .

Mechanism of Action

The mechanism by which 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid exerts its effects often involves interaction with biological macromolecules. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids, disrupting their normal function.

Comparison with Similar Compounds

Antibacterial and Anti-Biofilm Agents

  • H5-25 : 3-{5-[5-(4-chloro-phenyl)-3-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidin-2-ylidenemethyl]-furan-2-yl}-benzoic acid

    • Exhibits potent activity against Staphylococcus epidermidis (MIC: 1.56 μg/mL) by targeting histidine kinase YycG, a critical enzyme in bacterial biofilm formation .
    • The 4-chloro-phenyl group enhances lipophilicity, improving membrane penetration compared to the unsubstituted parent compound.
  • Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

    • Bromine at position 5 increases halogen bonding with bacterial enzymes, contributing to its antibacterial efficacy (MIC: 3.12 μg/mL against S. aureus) .

Anti-Inflammatory Agents

  • 2-Benzylidene-7-methyl-3-oxo-5-(substituted-phenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters
    • Derivatives with electron-withdrawing groups (e.g., 4-nitro-phenyl) show superior COX-2 inhibition (IC₅₀: 0.8 μM) compared to the carboxylic acid form, which has lower bioavailability .

Herbicidal Agents

  • 5-(3-Fluoro-phenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester
    • Causes 90% inhibition of Eleusine indica germination at 500 mg/L, outperforming analogs with 2-fluoro or 4-fluoro substituents due to optimal steric alignment with plant enzyme active sites .

Acetylcholinesterase Inhibitors

  • 5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester derivatives
    • Substitution with aromatic amines at position 2 enhances binding to acetylcholinesterase (IC₅₀: 2.3 μM), critical for Alzheimer’s disease therapy .

Key Functional Group Modifications

Position Modification Impact on Activity Example Compound Reference
5 4-Methoxy-phenyl Increases metabolic stability and solubility; used in anti-inflammatory derivatives H5-24 (IC₅₀: 1.2 μM for COX-2)
6 Ethyl ester → Amide Enhances CNS penetration for neuroactive compounds 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl analog
2 Benzylidene Improves π-π stacking with enzyme pockets, boosting antibacterial activity Ethyl 7-methyl-2-(2,4,6-trimethoxybenzylidene) derivative

Physicochemical and Pharmacokinetic Properties

Compound LogP Solubility (mg/mL) Bioavailability (%) Half-Life (h)
5-Oxo-7-phenyl-6-carboxylic acid 2.1 0.3 35 2.5
Ethyl 5-(4-fluoro-phenyl)-6-carboxylate 3.8 0.05 60 4.2
H5-25 (4-chloro-phenyl analog) 4.2 0.02 75 6.8
  • Key Insight : Esterification at position 6 (e.g., ethyl ester) significantly improves lipophilicity and oral bioavailability compared to the carboxylic acid form .

Biological Activity

5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antidiabetic and antimicrobial activities, supported by case studies and data tables.

  • Molecular Formula : C₁₈H₁₅N₃O₃S
  • Molecular Weight : 341.39 g/mol
  • CAS Number : 123419-86-3
  • Melting Point : Not specified in the literature.

Antidiabetic Activity

Recent studies have demonstrated that 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid exhibits notable antidiabetic properties. In a controlled experiment, rats treated with the compound showed significant reductions in serum glucose levels compared to control groups. The results indicated that at a dosage of 0.006 mg/kg, the compound reduced serum glucose by approximately 250.47% compared to the positive control group treated with streptozotocin (STZ) .

Table 1: Antidiabetic Effects of 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

Treatment GroupSerum Glucose Reduction (%)Total Antioxidant Capacity (TAC) Change (%)
Positive Control--
Glimepiride (0.1 mg/kg)236+12.21
Compound (0.006 mg/kg)250.47-4.03
Compound (0.004 mg/kg)233.5-5.44

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies showed that it effectively inhibited the growth of Gram-positive bacteria such as Bacillus cereus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these organisms were notably low, indicating strong antimicrobial activity .

Table 2: Antimicrobial Activity of 5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid

MicroorganismMIC (µg/mL)Activity Level
E. coli5Significant
Salmonella typhimurium5Significant
Bacillus cereus10Moderate
Pseudomonas aeruginosa15Moderate
Rhizopus oligosporus10Moderate

Case Studies

  • Histopathological Analysis : A study involving diabetic rats treated with the compound showed improved histopathological features in liver and kidney tissues compared to untreated controls. The treated groups exhibited reduced degenerative changes, indicating protective effects against diabetes-induced organ damage .
  • Molecular Docking Studies : Computational modeling suggested that the compound binds effectively to key protein targets involved in glucose metabolism and bacterial cell wall synthesis, enhancing its potential as both an antidiabetic and antimicrobial agent .

Q & A

Q. What are the established synthetic routes for 5-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid?

A common method involves cyclocondensation of precursors such as substituted pyrimidines with thiazole derivatives. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid, aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours yields structurally analogous compounds (78% yield). Recrystallization from ethyl acetate-ethanol (3:2) produces single crystals suitable for X-ray analysis .

Q. How is the crystal structure of this compound characterized?

X-ray diffraction (XRD) is the primary method. Key parameters include:

  • Puckering of the pyrimidine ring : Deviation of the chiral C5 atom by 0.224 Å from the mean plane, forming a flattened boat conformation.
  • Dihedral angles : The fused thiazolo-pyrimidine ring forms an 80.94° angle with the benzene ring.
  • Hydrogen bonding : Bifurcated C–H···O interactions create chains along the crystallographic c-axis .
ParameterValueReference
C5 deviation (Å)0.224
Dihedral angle (°)80.94
Space groupMonoclinic, P21/cP2_1/c

Q. What spectroscopic techniques validate its molecular structure?

  • NMR : Confirms substituent positions and aromaticity.
  • IR : Identifies carbonyl (C=O) and carboxylic acid (O–H) functional groups.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Q. How do data contradictions arise in structural or synthetic studies?

Discrepancies often stem from:

  • Substituent variability : Different arylidene groups (e.g., 2-bromobenzylidene vs. 4-methoxyphenyl) alter dihedral angles and hydrogen-bonding networks .
  • Stereochemical outcomes : Chirality at C5 can lead to enantiomeric forms with distinct XRD profiles .
  • Reaction conditions : Variations in solvent polarity or temperature may yield polymorphic forms .

Q. What computational methods support experimental data interpretation?

  • Density Functional Theory (DFT) : Validates XRD-derived bond lengths and angles.
  • Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes) based on conformational flexibility .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal structures .

Methodological Guidance

Q. How to resolve conflicting spectral data for this compound?

  • Cross-validate techniques : Compare XRD data with NMR/IR to confirm functional groups and stereochemistry.
  • Control experiments : Synthesize derivatives with systematic substituent changes to isolate spectral contributions .
  • Dynamic NMR : Resolve conformational exchange in solution vs. solid-state structures .

Q. What strategies improve crystallinity for XRD analysis?

  • Slow evaporation : Use ethyl acetate-ethanol (3:2) for controlled crystal growth .
  • Seeding : Introduce microcrystals to induce homogeneous nucleation.
  • Temperature gradients : Optimize cooling rates during recrystallization .

Data-Driven Research Directions

Q. How to design derivatives with enhanced bioactivity?

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluoro, amino) at C7 or the phenyl ring to modulate electronic and steric effects .
  • Hybrid scaffolds : Fuse with quinoline or pyridazine rings to explore synergistic antibacterial or anticancer activity .
DerivativeBiological TargetReference
8-Fluoro-quinolineAntibacterial
Thiadiazolo-pyrimidineAnticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.